molecular formula C14H12ClN3OS B2511338 2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide CAS No. 329699-47-0

2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B2511338
CAS No.: 329699-47-0
M. Wt: 305.78
InChI Key: UUYSRSHGKWBVBM-RQZCQDPDSA-N
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Description

2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide, also known as 4-Chloro-N-((3-pyridinylmethylene)amino)benzenesulfonamide, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has a number of interesting properties, including antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit certain enzymes and proteins.

Scientific Research Applications

Antineoplastic Activity

The compound has been associated with research into antineoplastic (anti-cancer) activities. Specifically, 1,2-bis(arylsulfonyl)-1-methylhydrazines, closely related to the compound , have shown promising results in increasing the survival time of tumor-bearing mice, indicating potential utility in cancer treatment (Shyam et al., 1986).

Anticonvulsant Activity

Research has indicated that certain derivatives related to this compound, particularly those bearing a sulfonamide group, have significant anticonvulsant activity. This implies potential applications in treating seizures and other neurological disorders (Siddiqui et al., 2010).

Pharmacokinetics Research

While not directly about the compound, related research has investigated the pharmacokinetics of compounds with similar structures. This includes studying their distribution and concentration in biological systems, which can be crucial for understanding the behavior of pharmaceuticals within the body (Yamada et al., 1990).

Metabolic Studies

Metabolites of compounds structurally similar to 2-((4-Chlorophenyl)sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide have been studied for their effects on drug-metabolizing enzymes in the liver. Understanding these interactions is essential for drug development and safety assessment (Kimura et al., 1983).

Carcinogenicity Tests

Certain environmental and industrial chemicals structurally related to the compound have been tested for carcinogenicity. These studies are vital for assessing the potential cancer risks associated with chemical exposure (Weisburger et al., 1981).

Anti-tumour and Anti-metastatic Activity

Investigations into similar compounds have shown effectiveness as anti-tumour and anti-metastatic agents. This indicates potential for developing new cancer treatments (Fenichel et al., 1976).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c15-12-3-5-13(6-4-12)20-10-14(19)18-17-9-11-2-1-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSRSHGKWBVBM-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324196
Record name 2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819491
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329699-47-0
Record name 2-(4-chlorophenyl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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